molecular formula C9H8BrNO B1523286 (4-Bromo-2-methoxyphenyl)acetonitrile CAS No. 858523-37-2

(4-Bromo-2-methoxyphenyl)acetonitrile

Cat. No. B1523286
M. Wt: 226.07 g/mol
InChI Key: MKTBTBUHEXXTRR-UHFFFAOYSA-N
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Description

“(4-Bromo-2-methoxyphenyl)acetonitrile” is a chemical compound with the CAS Number: 858523-37-2 . It has a molecular weight of 226.07 . The compound appears as a white to yellow to brown solid .


Molecular Structure Analysis

The InChI code for “(4-Bromo-2-methoxyphenyl)acetonitrile” is 1S/C9H8BrNO/c1-12-9-6-8 (10)3-2-7 (9)4-5-11/h2-3,6H,4H2,1H3 . This indicates that the molecule consists of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetonitrile group.


Physical And Chemical Properties Analysis

“(4-Bromo-2-methoxyphenyl)acetonitrile” is a solid at room temperature . It has a molecular weight of 226.07 . Unfortunately, other physical and chemical properties like boiling point, density, and solubility were not available in the sources I found.

Scientific Research Applications

Generation and Reactivity of Aryl Enol Radical Cations

Schepp (2004) explored the generation and reactivity of aryl enol radical cations in acetonitrile, highlighting the potential of (4-Bromo-2-methoxyphenyl)acetonitrile derivatives in studying radical ion chemistry. The research demonstrated the stability and reactivity of enol radical cations under specific conditions, providing insights into their applications in organic synthesis and mechanistic studies (Schepp, 2004).

Green Synthesis and Antibacterial Activity

Khan (2017) reported on the green synthesis, spectrofluorometric characterization, and antibacterial activity of heterocyclic compounds derived from chalcone, including structures related to (4-Bromo-2-methoxyphenyl)acetonitrile. This study emphasized the importance of such compounds in developing new antibacterial agents and exploring their interactions with biological systems (Khan, 2017).

Sonochemistry Beyond Cavitation

Research by Tuulmets et al. (2014) on the effects of sonication on non-radical reactions in acetonitrile-water mixtures included derivatives of (4-Bromo-2-methoxyphenyl)acetonitrile. This work contributes to our understanding of how ultrasound can influence chemical reactions, potentially offering novel approaches to chemical synthesis and processing (Tuulmets et al., 2014).

Photolysis and Radical Reactions

Bales et al. (2001) investigated the photolysis and radical reactions of alkyl radicals containing (4-Bromo-2-methoxyphenyl)acetonitrile, shedding light on the mechanistic aspects of radical fragmentation and coupling reactions. Such studies are crucial for designing radical-mediated synthetic routes and understanding the behavior of radical species (Bales et al., 2001).

Metabolism Studies

Kanamori et al. (2002) conducted metabolism studies of related compounds, providing a foundation for understanding the biotransformation of (4-Bromo-2-methoxyphenyl)acetonitrile derivatives in living organisms. Such research is vital for the development of pharmaceuticals and assessing the environmental impact of chemical substances (Kanamori et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, indicating that it’s harmful if swallowed . Precautionary statements include P280, P305, P338, and P351, suggesting that protective gloves, eye protection, and face protection should be worn, and that in case of contact with eyes, rinse cautiously with water .

properties

IUPAC Name

2-(4-bromo-2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTBTBUHEXXTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680957
Record name (4-Bromo-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-methoxyphenyl)acetonitrile

CAS RN

858523-37-2
Record name (4-Bromo-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromo-2-methoxyphenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of potassium tert-butoxide (6.5 g, 0.058 mol) in 1,2-dimethoxyethane (150 mL) was added p-toluenesulfonylmethyl isocyanide (5.6 g, 0.029 mol) portionwise at −78° C. Then a solution of 4-bromo-2-methoxybenzaldehyde (6.3 g, 0.029 mol) in 1,2-dimethoxyethane was added dropwise and the reaction mixture was warmed to room temperature. The mixture was stirred at room temperature for 1 hour and methanol (150 mL) was added, then heated to reflux and stirred for 2 hours. Solvent was evaporated, and saturated ammonium chloride (100 mL) was added and extracted with ethyl acetate (100 mL×2). The organic layers were combined, dried over sodium sulfate and concentrated in vacuo to give a residue, which was purified by combiflash (Petroleum ether/EtOAc=10:1 to 5:1) to give the title compound (5.4 g, 82%) as a light yellow solid.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.